molecular formula C6HClF3I B14769871 1-Chloro-2,3,4-trifluoro-5-iodobenzene

1-Chloro-2,3,4-trifluoro-5-iodobenzene

Cat. No.: B14769871
M. Wt: 292.42 g/mol
InChI Key: QBXBPLZHABCLLR-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trifluoro-5-iodobenzene (molecular formula: C₆HClF₃I) is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine atoms at positions 2, 3, and 4, and iodine at position 4. This arrangement of halogens creates a unique electronic and steric profile, influencing its reactivity and physical properties. The compound’s molecular weight is estimated to be 292.35 g/mol based on atomic mass calculations.

Properties

Molecular Formula

C6HClF3I

Molecular Weight

292.42 g/mol

IUPAC Name

1-chloro-2,3,4-trifluoro-5-iodobenzene

InChI

InChI=1S/C6HClF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H

InChI Key

QBXBPLZHABCLLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction typically requires refluxing the reactants to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Chloro-2,3,4-trifluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trifluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to different substrates. The compound may act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles . Additionally, its unique electronic properties can affect its behavior in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Comparative Data of Halogenated Benzenes

Compound Name CAS Number Molecular Weight (g/mol) Substituent Positions Physical State Solubility in Water Key References
This compound Not available 292.35 (estimated) Cl(1), F(2,3,4), I(5) Likely solid Insoluble
1-Bromo-2,3,4-trifluoro-5-iodobenzene 530145-57-4 336.88 Br(1), F(2,3,4), I(5) Liquid Not specified
1-Chloro-2,4-difluoro-5-iodobenzene 333447-43-1 304.40 (estimated) Cl(1), F(2,4), I(5) Not specified Insoluble
1-Chloro-2-fluoro-3-iodobenzene 72373-82-1 270.44 Cl(1), F(2), I(3) Not specified Not specified

Key Observations:

  • Halogen Effects : Replacement of bromine with chlorine reduces molecular weight by ~44 g/mol (e.g., 336.88 vs. 292.35 g/mol) .
  • Physical State : The bromo analog is a liquid, while the target compound is likely a solid due to increased symmetry and halogen packing .
  • Solubility : All compounds with iodine substituents exhibit low water solubility, consistent with hydrophobic halogenated aromatics .

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